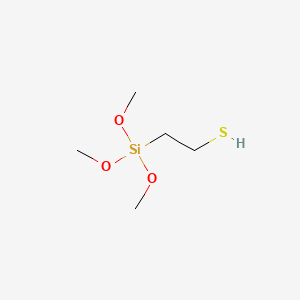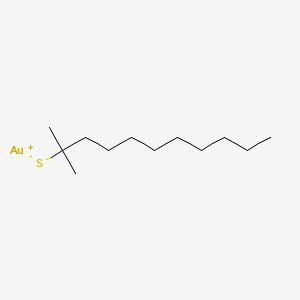
Gold tert-dodecanethiolate
Descripción general
Descripción
Gold tert-dodecanethiolate is a compound where gold atoms are bonded to tert-dodecanethiol ligands. This compound is widely used in the synthesis and surface modification of gold nanoparticles. It serves as a precursor for depositing gold films and is utilized in various catalytic and photophysical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold tert-dodecanethiolate can be synthesized through the Brust-Schiffrin method, which involves the reduction of gold salts in the presence of thiol ligands. The typical procedure includes dissolving gold chloride in a solvent like toluene, followed by the addition of tert-dodecanethiol and a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and stirring conditions to ensure the formation of gold nanoparticles protected by tert-dodecanethiolate ligands .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and stirring speed. High-performance liquid chromatography (HPLC) and solvent fractionation are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Gold tert-dodecanethiolate undergoes various chemical reactions, including ligand exchange, oxidation, and reduction.
Common Reagents and Conditions:
Ligand Exchange: This reaction involves replacing the tert-dodecanethiol ligands with other thiol ligands. It typically occurs under mild conditions with the addition of the desired ligand.
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of gold oxide.
Reduction: The compound can be reduced back to gold nanoparticles using reducing agents such as sodium borohydride.
Major Products Formed:
Ligand Exchange: New thiolate-protected gold nanoparticles.
Oxidation: Gold oxide and other oxidized gold species.
Reduction: Pure gold nanoparticles.
Aplicaciones Científicas De Investigación
Gold tert-dodecanethiolate has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing gold nanoparticles with specific properties.
Biology: Employed in bioimaging and biosensing due to its biocompatibility and unique optical properties.
Medicine: Investigated for drug delivery systems and cancer therapy.
Industry: Utilized in catalysis, particularly in photocatalytic and electrocatalytic reactions
Mecanismo De Acción
The mechanism of action of gold tert-dodecanethiolate involves the interaction of gold atoms with thiol ligands, forming a stable protective layer around the gold core. This layer prevents aggregation and enhances the stability of gold nanoparticles. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular membranes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Gold dodecanethiolate: Similar in structure but with different alkyl chain lengths.
Gold hexadecanethiolate: Another thiolate-protected gold compound with a longer alkyl chain.
Gold octadecanethiolate: Features an even longer alkyl chain, affecting its solubility and stability.
Uniqueness: Gold tert-dodecanethiolate is unique due to its specific alkyl chain length, which provides a balance between stability and reactivity. This makes it particularly suitable for applications requiring precise control over nanoparticle size and surface properties .
Propiedades
IUPAC Name |
gold(1+);2-methylundecane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S.Au/c1-4-5-6-7-8-9-10-11-12(2,3)13;/h13H,4-11H2,1-3H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYWEUNJHMZFDN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)[S-].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25AuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949298 | |
| Record name | Gold(1+) 2-methylundecane-2-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26403-08-7 | |
| Record name | tert-Dodecanethiol, gold(1+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Dodecanethiol, gold(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(1+) 2-methylundecane-2-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold tert-dodecanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


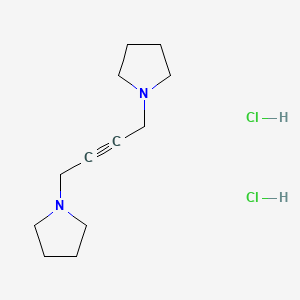
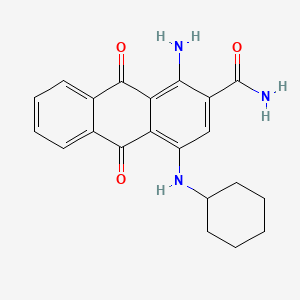
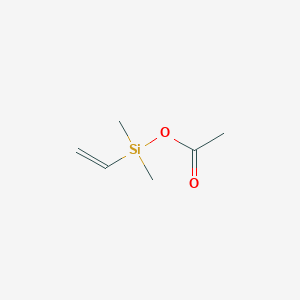
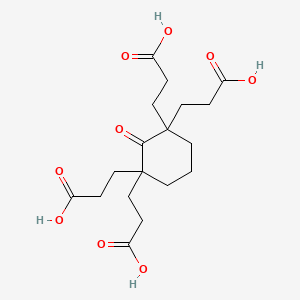
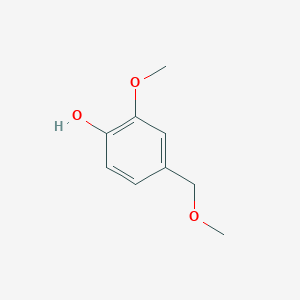


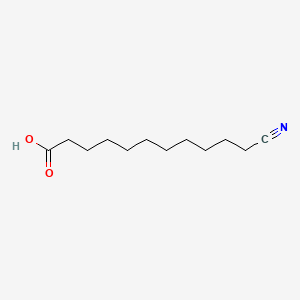
![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)

![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)
